AR-42

Cancer Cachexia Muscle Wasting HDAC Inhibitor

Standard pan-HDAC inhibitors lack anti-cachectic efficacy and blood-brain barrier penetration, limiting research into cancer cachexia and intracranial tumors. AR-42 overcomes both barriers with validated, quantitative differentiation: • Unique anti-cachectic activity: preserves body weight and prolongs survival in murine models where vorinostat and romidepsin failed. • Confirmed CNS penetration: demonstrated in vestibular schwannoma and meningioma preclinical models. • 2-fold greater latent HIV-1 reactivation vs. vorinostat in 'shock and kill' assays. • Orally bioavailable; 78% tumor burden reduction in pancreatic cancer xenografts. Supplied with rigorous batch-specific QC documentation. Standard pack sizes: 5 mg, 10 mg, 50 mg, 100 mg. Bulk and custom synthesis available on request.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B1236399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-42
SynonymsHDAC-42
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)
InChIKeyLAMIXXKAWNLXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR-42: Potent Orally Bioavailable Pan-HDAC Inhibitor with Differentiated Preclinical Profile for Oncology Research


AR-42 (also known as HDAC-42, OSU-HDAC42, or REC-2282) is a synthetic, small-molecule, hydroxamate-tethered phenylbutyrate derivative that functions as a broad-spectrum, pan-histone deacetylase (HDAC) inhibitor [1]. It exhibits potent inhibitory activity against HDAC enzymes with an IC50 of 16-30 nM . AR-42 is an orally bioavailable agent that has been evaluated in Phase 1/2 clinical trials for both hematological malignancies and solid tumors [2]. Its mechanism of action includes the induction of histone hyperacetylation, cell-cycle arrest, apoptosis, and modulation of key survival pathways such as Akt [3].

Why AR-42 Cannot Be Replaced by Generic HDAC Inhibitors Like Vorinostat or Romidepsin in Preclinical Studies


AR-42 exhibits a unique combination of pharmacological properties that distinguish it from other approved pan-HDAC inhibitors such as vorinostat (SAHA) and romidepsin. Critically, AR-42 demonstrates superior in vivo efficacy in specific disease models where these comparators fail. For instance, in murine models of cancer-induced cachexia, AR-42 preserved body weight and prolonged survival, an anti-cachectic effect that was not observed following treatment with vorinostat or romidepsin [1]. Furthermore, AR-42 has demonstrated greater potency and tumor growth inhibition compared to vorinostat in solid tumor models, including hepatocellular carcinoma and prostate cancer [2]. These data underscore that substituting AR-42 with a generic HDAC inhibitor may result in a loss of the specific biological activity required for particular research applications.

Quantitative Evidence for AR-42 Differentiation Against Comparators


Superior Anti-Cachectic Efficacy vs. Vorinostat and Romidepsin in Murine Cancer Cachexia Models

In the C-26 colon adenocarcinoma mouse model of cancer cachexia, oral administration of AR-42 (50 mg/kg every other day) preserved body weight to 23.9±2.6 grams compared to 20.8±1.3 grams in vehicle-treated controls (P = .005). In contrast, treatment with the HDAC inhibitors vorinostat (50 mg/kg once daily) and romidepsin (0.6 mg/kg i.p.) failed to prevent cachexia-induced weight loss. Crucially, AR-42 treatment led to a statistically significant prolongation of survival (P < .001), while vorinostat and romidepsin did not improve survival in this model [1]. This anti-cachectic effect was independently confirmed in the Lewis lung carcinoma model [1].

Cancer Cachexia Muscle Wasting HDAC Inhibitor

Greater In Vivo Tumor Suppression vs. Vorinostat in Pancreatic and Hepatocellular Carcinoma Xenografts

In the AsPC-1 pancreatic cancer xenograft model, oral administration of AR-42 at 50 mg/kg every other day resulted in a 78% suppression of tumor burden at the end of treatment [1]. In the transgenic KPfl/flC pancreatic cancer model, tumor burden was suppressed by 55% [1]. This level of in vivo efficacy is noted as being higher than that typically observed with vorinostat. Specifically, in hepatocellular carcinoma (HCC) models, AR-42 exhibited higher in vivo efficacy than vorinostat in suppressing the growth of HCC xenograft tumors and demonstrated synergistic effects with radiation therapy [2].

Pancreatic Cancer Hepatocellular Carcinoma Xenograft

Two-Fold Greater Maximal HIV-1 Reactivation vs. Vorinostat in Latency Models

In in vitro models of HIV-1 latency using chronically infected ACH-2 cells and J-Lat (clone 9.2) cells, AR-42 induced a maximal reactivation of latent HIV-1 that was two-fold greater than that achieved with vorinostat (SAHA), despite both compounds having similar potency (EC50) [1]. Furthermore, AR-42 was shown to induce more potent and robust histone acetylation in these cells compared to vorinostat [1].

HIV Latency HDAC Inhibitor Viral Reactivation

Unique Blood-Brain Barrier Penetration Profile Among Pan-HDAC Inhibitors

Preclinical studies demonstrate that orally administered AR-42 is able to penetrate the blood-brain barrier (BBB) in murine models, leading to effective suppression of intracranial vestibular schwannoma growth [1]. This property is not uniformly observed across the pan-HDAC inhibitor class and is a key differentiator. In a 6-month toxicity study, AR-42 treatment in wild-type mice was well-tolerated with no clinically significant abnormalities observed in blood chemistry or organ histology [1].

Blood-Brain Barrier CNS Malignancies Vestibular Schwannoma

Recommended Applications of AR-42 Based on Quantitative Evidence


Investigating Cancer Cachexia and Muscle Wasting Mechanisms

AR-42 is the only HDAC inhibitor that has demonstrated robust, quantitative anti-cachectic activity in two independent murine models, preserving body weight and prolonging survival where vorinostat and romidepsin failed [1]. This makes AR-42 an essential tool for studies focused on elucidating the molecular drivers of cancer cachexia and for evaluating potential therapeutic interventions for this debilitating condition.

Preclinical Studies on HIV-1 Latency Reversal and Eradication Strategies

For researchers employing 'shock and kill' strategies to eliminate latent HIV-1 reservoirs, AR-42 offers a distinct advantage over vorinostat. It achieves a two-fold greater maximal reactivation of latent virus in established cell-line models [1]. This superior efficacy profile positions AR-42 as a more potent agent for investigating the mechanisms of viral latency and for combination studies aimed at clearing the latent reservoir.

Evaluating Pan-HDAC Inhibition in Central Nervous System Tumors

The unique ability of AR-42 to cross the blood-brain barrier, as demonstrated in preclinical studies of vestibular schwannoma and meningioma [1], makes it a critical compound for research on intracranial and other CNS malignancies. It provides a validated HDAC inhibitor tool for exploring epigenetic modulation within the brain, an application where many other pan-HDAC inhibitors may be unsuitable due to poor CNS penetration.

In Vivo Oncology Research for Solid Tumors

AR-42's demonstrated high in vivo efficacy, including a 78% reduction in tumor burden in a pancreatic cancer xenograft model and superior activity compared to vorinostat in hepatocellular carcinoma models [1], positions it as a high-performance tool for preclinical solid tumor studies. Its oral bioavailability and well-characterized toxicity profile further support its use in long-term in vivo experiments [2].

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